molecular formula C20H28N2O B5379631 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide

Cat. No. B5379631
M. Wt: 312.4 g/mol
InChI Key: OOHDSUOSEXGDDE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used for the treatment of Alzheimer's disease (AD) since the 1990s.

Mechanism of Action

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide prevents the excessive activation of glutamate, which can lead to neuronal damage and death. 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to have a high affinity for the NMDA receptor and a slow dissociation rate, which allows it to selectively block the receptor without interfering with normal synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to modulate other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are many potential future directions for research on 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems and its potential use in the treatment of mood disorders. Additionally, there is ongoing research on the use of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide in combination with other drugs for the treatment of AD and other neurological disorders.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with ethyl 4-pyridinecarboxylate, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after the reaction with dimethyl sulfate. The yield of the synthesis is approximately 50%.

Scientific Research Applications

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in treating AD. It has been shown to improve cognitive function and delay the progression of the disease. In addition, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

3,5-dimethyl-N-(1-pyridin-4-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-14(16-4-6-21-7-5-16)22-17(23)20-10-15-8-18(2,12-20)11-19(3,9-15)13-20/h4-7,14-15H,8-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDSUOSEXGDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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